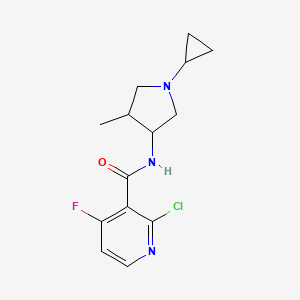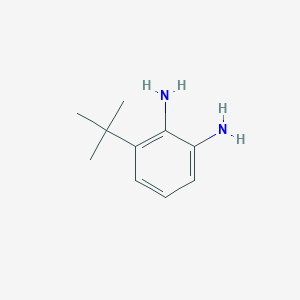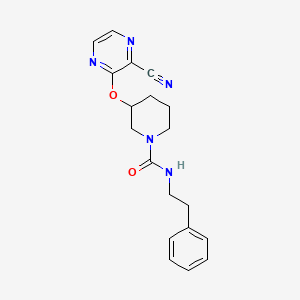![molecular formula C10H9ClF3N5 B2363178 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile CAS No. 337920-10-2](/img/structure/B2363178.png)
3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile" is a synthetic compound with a complex structure that contains a variety of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis strategies. It starts with the preparation of intermediate compounds that contain the core pyridinyl and hydrazino structures, followed by coupling reactions that introduce the amino and acrylonitrile functional groups. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods may employ continuous flow techniques to maximize efficiency and scale. Utilizing advanced reactor designs and process optimization, industrial chemists can synthesize this compound in larger quantities while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions where it interacts with oxidizing agents to form corresponding oxidized products.
Reduction: It can also be reduced under appropriate conditions using reducing agents to yield reduced derivatives.
Substitution: The presence of different functional groups allows for various substitution reactions, particularly nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidizing agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution reagents: Halogenating agents, strong bases, or acids can be employed depending on the targeted substitution.
Major Products Formed:
Oxidation products: Generally include nitrile oxides or other oxygenated derivatives.
Reduction products: Reduced forms of the acrylonitrile group, such as amines.
Substitution products: Products where the chloro or trifluoromethyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It serves as a potential ligand for studying biochemical pathways and enzyme interactions.
Medicine: Research explores its use in the development of pharmaceuticals, particularly due to its potential biological activity.
Industry: It finds applications in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, possibly inhibiting or modulating the activity of enzymes or receptors. The presence of the trifluoromethyl and pyridinyl groups is believed to enhance its binding affinity and selectivity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-{2-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
3-Amino-3-{2-[3-chloro-5-(difluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}propionitrile
Uniqueness: Compared to other similar compounds, "3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile" stands out due to its unique trifluoromethyl and chloro substitutions that may confer unique chemical properties and biological activities, potentially offering advantages in stability, reactivity, or binding interactions.
There we go—an in-depth dive into this fascinating compound. Science has never been more captivating, right?
Eigenschaften
IUPAC Name |
(E)-3-amino-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQUSQOTBVZCT-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)


![N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2363101.png)
![1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2363103.png)
![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)



